Cas no 7783-73-5 (potassium hexafluorogermanate)

potassium hexafluorogermanate 化学的及び物理的性質

名前と識別子

-

- potassium hexafluorogermanate

- dipotassium,hexafluorogermanium(2-)

-

- MDL: MFCD00058801

計算された属性

- せいみつぶんしりょう: 265.83900

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 62.7

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 3,32 g/cm3

- ゆうかいてん: 730 °C(lit.)

- ふってん: 835 °C(lit.)

- PSA: 0.00000

- LogP: 2.14040

- ようかいせい: 未確定

potassium hexafluorogermanate セキュリティ情報

- 危険物輸送番号:UN 1759

- WGKドイツ:3

- 危険カテゴリコード: 20/21/22-34

- セキュリティの説明: S22; S36/37/39

- リスク用語:R20/21/22; R34

- TSCA:No

potassium hexafluorogermanate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB111609-5 g |

Potassium hexafluorogermanate, 98%; . |

7783-73-5 | 98% | 5 g |

€78.00 | 2023-07-20 | |

| abcr | AB111609-5g |

Potassium hexafluorogermanate, 98%; . |

7783-73-5 | 98% | 5g |

€95.00 | 2025-02-18 | |

| abcr | AB111609-25g |

Potassium hexafluorogermanate, 98%; . |

7783-73-5 | 98% | 25g |

€348.00 | 2025-02-18 |

potassium hexafluorogermanate 関連文献

-

Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178

-

Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596

-

Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855

-

Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539

-

Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588

-

Xin Wang,Peng Li,Zhijun Li,Wenxing Chen,Huang Zhou,Yafei Zhao,Xiaoqian Wang,Lirong Zheng,Juncai Dong,Yue Lin,Xusheng Zheng,Wensheng Yan,Jian Yang,Zhengkun Yang,Yunteng Qu,Tongwei Yuan,Yuen Wu,Yadong Li Chem. Commun., 2019,55, 6563-6566

-

Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225

potassium hexafluorogermanateに関する追加情報

Potassium Hexafluorogermanate (CAS No. 7783-73-5): Properties, Applications, and Market Insights

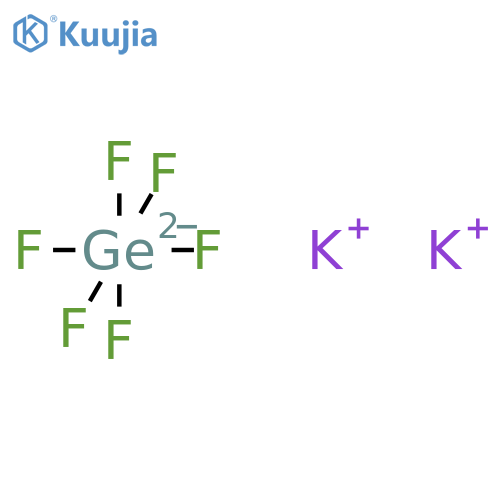

Potassium hexafluorogermanate (CAS No. 7783-73-5) is an inorganic compound with the chemical formula K2GeF6. This white crystalline solid is widely used in various industrial and research applications due to its unique chemical properties. The compound is also known as dipotassium hexafluorogermanate, a term often used in technical literature. Its molecular weight is 264.78 g/mol, and it exhibits high solubility in water, making it suitable for aqueous solutions in specific processes.

The hexafluorogermanate anion (GeF62−) is the key structural component of this compound, contributing to its stability and reactivity. Researchers and manufacturers value potassium hexafluorogermanate for its role in advanced material synthesis, particularly in the field of semiconductor manufacturing. With the growing demand for high-performance electronic devices, this compound has gained attention for its potential in thin-film deposition and optical coating technologies.

One of the most searched questions about potassium hexafluorogermanate is: "What are the main applications of K2GeF6 in modern technology?" The answer lies in its versatile nature. The compound serves as a crucial precursor in the production of germanium-containing materials, which are essential for infrared optics, fiber optics, and photovoltaic devices. In recent years, the renewable energy sector has shown increased interest in germanium-based compounds for solar cell applications, driving research into more efficient synthesis methods using potassium hexafluorogermanate.

The safety profile of K2GeF6 is another frequently discussed topic. While handling any chemical compound requires proper precautions, potassium hexafluorogermanate is generally considered stable under normal conditions. However, it should be stored in a cool, dry place away from incompatible substances. Laboratory personnel often search for "proper storage conditions for potassium hexafluorogermanate" to ensure safe handling practices.

From a market perspective, the global demand for potassium hexafluorogermanate has shown steady growth, particularly in Asia-Pacific regions where electronics manufacturing is concentrated. The compound's price fluctuations are often tied to germanium availability, as germanium is a relatively rare element. Industry analysts frequently monitor "market trends for germanium compounds" to predict supply chain dynamics affecting K2GeF6 availability.

In research laboratories, potassium hexafluorogermanate serves as an important reagent for studying germanium chemistry. Scientists investigating "novel germanium coordination complexes" often start with this compound due to its well-defined structure and reactivity. The hexafluorogermanate ion has become particularly interesting in the development of new catalysts and advanced materials with tailored properties.

The synthesis of potassium hexafluorogermanate typically involves the reaction of germanium dioxide with hydrofluoric acid, followed by neutralization with potassium hydroxide. This process yields high-purity K2GeF6 suitable for demanding applications. Manufacturers continuously optimize production methods to address queries about "how to improve potassium hexafluorogermanate purity" from quality-conscious buyers.

Environmental considerations surrounding potassium hexafluorogermanate have gained attention in recent years. While the compound itself doesn't pose significant environmental risks, proper disposal methods are essential to prevent fluoride contamination. Regulatory agencies have established guidelines for handling and disposing of fluorogermanate compounds, responding to concerns about sustainable chemical practices.

Looking to the future, potassium hexafluorogermanate is expected to play an increasingly important role in emerging technologies. Its applications in quantum dot synthesis and next-generation display technologies are particularly promising. As research into germanium-based nanomaterials advances, the demand for high-quality K2GeF6 is likely to grow correspondingly.

For researchers and industry professionals seeking detailed technical information, the physical properties of potassium hexafluorogermanate include a melting point of approximately 730°C and a density of 3.31 g/cm3. These characteristics make it suitable for high-temperature applications where many other compounds would decompose. The compound's stability under various conditions is frequently cited in patents and technical papers discussing "thermal properties of fluorogermanate salts."

In conclusion, potassium hexafluorogermanate (CAS No. 7783-73-5) represents an important material at the intersection of inorganic chemistry and advanced technology. Its unique combination of chemical stability, solubility, and germanium content ensures its continued relevance across multiple industries. As technological advancements create new applications for germanium-containing materials, K2GeF6 will undoubtedly remain a compound of significant interest to researchers and manufacturers alike.

7783-73-5 (potassium hexafluorogermanate) 関連製品

- 1008482-12-9(5-benzyl-1-(2,6-dichlorobenzenesulfonyl)-2-sulfanylideneimidazolidin-4-one)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 2229523-68-4(5-(Pyrrolidin-2-ylmethyl)-2-(trifluoromethyl)pyridine)

- 901248-01-9(1-(4-chlorophenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo4,3-cquinoline)

- 2228388-39-2(3-(1,4-dimethyl-1H-pyrazol-5-yl)-1,1,1-trifluoropropan-2-amine)

- 2229410-56-2(3-(1,2-dimethyl-1H-indol-3-yl)-2,2-dimethylpropan-1-ol)

- 26049-71-8(Benzenamine,4-(2-hydrazinyl-4-thiazolyl)-)

- 865198-69-2(methyl 2-(2Z)-2-(4-benzoylbenzoyl)imino-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 17106-08-0(3,4,5-trimethyl-1H-pyrrole-2-carboxylic acid)

- 1806530-53-9(Methyl 3-hydroxy-5-nitropicolinate)